3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
Description
3-Amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is a synthetic organic compound featuring a propanamide backbone with a 3-amino group and a 3-methyl-1,2,4-oxadiazole substituent. The oxadiazole ring, a heterocyclic moiety with two nitrogen and one oxygen atom, is known for its electron-deficient nature, making it a key pharmacophore in medicinal chemistry. The hydrochloride salt of this compound (CAS: 1435804-80-0) has a molecular formula of C₇H₁₃ClN₄O₂ and a molecular weight of 220.66 g/mol . It is primarily utilized in laboratory settings as a pharmaceutical intermediate, with purity levels ≥95% .
Properties
Molecular Formula |
C7H12N4O2 |
|---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide |
InChI |
InChI=1S/C7H12N4O2/c1-5-10-7(13-11-5)4-9-6(12)2-3-8/h2-4,8H2,1H3,(H,9,12) |
InChI Key |
NOTOVZJXQLTRJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CCN |
Origin of Product |
United States |
Preparation Methods
Oxadiazole Ring Formation via Cyclization
The 1,2,4-oxadiazole ring is synthesized through cyclization reactions, often starting from amidoxime precursors. A common approach involves reacting nitriles with hydroxylamine to form amidoximes, followed by dehydration or cyclization with carboxylic acid derivatives. For the 3-methyl variant, methyl-substituted nitriles are preferred.
Example protocol :
-
Synthesis of 3-methyl-1,2,4-oxadiazole-5-carbaldehyde :
-
Functionalization of the Oxadiazole Core :
Key parameters :
Propanamide Side Chain Introduction
The propanamide moiety is introduced via nucleophilic substitution or amide coupling.
Method A: Alkylation of Amines
-
React 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole with 3-aminopropanamide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) .
-
Conditions : 60°C for 12–24 hours, yielding the target compound.
Method B: Carbodiimide-Mediated Coupling
-
Activate the carboxylic acid derivative of the oxadiazole (e.g., 3-methyl-1,2,4-oxadiazole-5-carboxylic acid ) with EDC/HOBt .
-
Couple with 1,3-diaminopropane in dichloromethane, followed by purification via recrystallization.
Yield optimization :
-
Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility.
-
Stoichiometry : A 1:1.2 molar ratio of oxadiazole to amine minimizes side reactions.
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt for enhanced stability.
-
Dissolve the crude product in ethyl acetate or diethyl ether .
-
Bubble dry HCl gas through the solution at 0°C until precipitation is complete.
-
Filter and wash with cold ether to obtain the hydrochloride salt.
Analytical validation :
-
Characterization : IR (N-H stretch at 3300 cm⁻¹), ¹H NMR (δ 2.4 ppm for methyl group, δ 6.8 ppm for amide NH).
Comparative Analysis of Synthetic Routes
Trade-offs :
-
Method A offers higher yields but requires hazardous chloromethyl intermediates.
-
Method B is safer but less efficient due to coupling reagent costs.
Industrial-Scale Considerations
Patent WO2013186792A2 highlights scalable processes for analogous oxadiazole derivatives:
-
Cyclization in continuous flow reactors reduces reaction time from hours to minutes.
-
Green solvents (e.g., cyclopentyl methyl ether) replace DMF to meet environmental regulations.
-
In-line analytics (FTIR, HPLC) enable real-time monitoring of intermediate purity.
Cost drivers :
-
Hydroxylamine hydrochloride: $50–70/kg.
-
EDC coupling reagent: $200–300/kg.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- IUPAC Name : 3-amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide
- Molecular Formula : C7H13N4O2
- Molecular Weight : 170.17 g/mol
- CAS Number : 1435804-80-0
The structure features a 1,2,4-oxadiazole ring which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including 3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide, as selective inhibitors of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. For instance:
- Inhibition of Carbonic Anhydrases : Compounds derived from this class have shown promising results in selectively inhibiting human carbonic anhydrases at nanomolar concentrations. One study reported that certain derivatives achieved inhibitory values as low as 89 pM against hCA IX, demonstrating their potential as anticancer agents .
Antimicrobial Properties
The oxadiazole moiety is associated with antimicrobial activity. Compounds containing this structure have been evaluated for their efficacy against various bacterial strains. The introduction of functional groups can enhance their activity against resistant strains.
Anti-inflammatory Effects
Research indicates that oxadiazole derivatives can exhibit anti-inflammatory properties by inhibiting specific enzymes such as cyclooxygenase (COX). These compounds can potentially serve as leads for developing new anti-inflammatory drugs .
Synthetic Methodologies
The synthesis of this compound typically involves the following steps:
- Preparation of the Oxadiazole Ring : The synthesis starts with the formation of the oxadiazole ring through cyclization reactions involving hydrazines and carboxylic acids.
- Functionalization : The introduction of amino and propanamide groups is achieved through nucleophilic substitution reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain high purity suitable for biological testing.
Case Study 1: Anticancer Screening
In a comprehensive screening of various oxadiazole derivatives, compounds similar to this compound were tested against multiple cancer cell lines including MCF-7 and SK-MEL-2. Results indicated significant cytotoxicity with IC50 values in the micromolar range .
Case Study 2: Enzyme Inhibition Studies
A study focused on evaluating the inhibition of human carbonic anhydrases revealed that derivatives containing the oxadiazole ring effectively inhibited enzyme activity in vitro. This suggests their potential use in treating conditions associated with dysregulated CA activity .
Mechanism of Action
The mechanism of action of 3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
Alkyl Substituents
- 3-Amino-N-(2-(3-Isopropyl-1,2,4-Oxadiazol-5-yl)Ethyl)Propanamide Hydrochloride Structure: Replaces the methyl group with an isopropyl substituent. Molecular Formula: C₁₀H₁₉ClN₄O₂; MW: 262.74 g/mol .
N-Ethyl-2-Methyl-N-(3-Phenyl-1,2,4-Oxadiazol-5-yl)Propanamide
Electron-Withdrawing Substituents
- N-(2,3-Dimethylphenyl)-3-{3-[3-(Trifluoromethyl)Phenyl]-1,2,4-Oxadiazol-5-yl}Propanamide Structure: Incorporates a trifluoromethylphenyl group. Molecular Formula: C₂₁H₁₉F₃N₃O₂; MW: 403.36 g/mol .
Halogenated Derivatives
- 3-(3-Chloro-1,2-Oxazol-5-yl)-N-[2-(2-Chlorophenyl)-4-Oxo-4H-Chromen-6-yl]Propanamide
Structural Modifications Beyond the Oxadiazole Ring
Propanamide Backbone Variations
- 3-{3-[3-(Trifluoromethyl)Phenyl]-1,2,4-Oxadiazol-5-yl}Propanamide Derivatives
Hybrid Structures with Other Pharmacophores
- Cephalosporin Derivatives (e.g., Compound 17b in ) Structure: Integrates the 3-methyl-1,2,4-oxadiazole group into a cephalosporin core. Application: Demonstrates selective activity against non-replicating Mycobacterium tuberculosis . Synthetic Challenge: Low yield (2%) highlights difficulties in coupling oxadiazole moieties to complex scaffolds .
Physicochemical and Pharmacokinetic Properties
Biological Activity
3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide (CAS No. 1435804-80-0) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₃ClN₄O₂, with a molecular weight of 220.66 g/mol. The compound features an oxadiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃ClN₄O₂ |
| Molecular Weight | 220.66 g/mol |
| CAS Number | 1435804-80-0 |
| Purity | 95% |
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of oxadiazole can inhibit the growth of various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that modifications on the oxadiazole ring can enhance potency against specific cancer types.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the effects of oxadiazole derivatives on human cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that certain substitutions on the oxadiazole significantly increased cytotoxicity, with IC50 values in the low micromolar range.
Neuroprotective Effects
Emerging data suggest that compounds featuring an amino group and oxadiazole moiety may exhibit neuroprotective effects. These compounds have been studied for their ability to prevent neuronal apoptosis and promote neuronal survival in models of neurodegenerative diseases.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Oxadiazole Ring : Essential for biological activity; variations can lead to different pharmacological profiles.
- Amino Group : Plays a critical role in enhancing solubility and interaction with biological targets.
- Alkyl Substituents : Influence lipophilicity and cellular uptake.
Table: Summary of Biological Activities
| Biological Activity | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | Significant | Disruption of cell wall synthesis |
| Anticancer | High potency | Induction of apoptosis in cancer cells |
| Neuroprotective | Promising | Prevention of neuronal apoptosis |
Q & A
What are the optimal synthetic routes and reaction conditions for preparing 3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide?
Level : Basic
Methodological Answer :
The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole ring. A common approach is coupling a carboxylic acid derivative (e.g., nitrile or amidoxime) with a hydroxylamine intermediate under reflux conditions in polar aprotic solvents like DMF or DMSO. For example, the oxadiazole core can be synthesized via cyclization of a nitrile with hydroxylamine hydrochloride at 80–100°C . Subsequent alkylation of the oxadiazole’s methyl group with a propanamide precursor is performed using nucleophilic substitution or reductive amination. Reaction progress should be monitored via TLC, and purification achieved via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization .
How can researchers confirm the structural integrity of this compound post-synthesis?
Level : Basic
Methodological Answer :
Structural confirmation requires a combination of spectroscopic techniques:
- 1H/13C NMR : To verify proton environments (e.g., methyl groups on the oxadiazole at δ ~2.5 ppm) and carbon backbone integrity .
- HRMS (ESI+) : To confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
- IR Spectroscopy : To identify characteristic amide (C=O stretch ~1650 cm⁻¹) and oxadiazole (C=N stretch ~1600 cm⁻¹) bands .
What strategies are recommended to improve the solubility of this compound for in vitro assays?
Level : Basic
Methodological Answer :
Solubility can be enhanced by:
- Co-solvent systems : Use DMSO (≤1% v/v) in aqueous buffers to maintain compound stability .
- Salt formation : Convert the free base to a hydrochloride salt via reaction with HCl in diethyl ether .
- Structural modification : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the propanamide chain without disrupting bioactivity .
How can molecular docking studies be applied to predict the biological targets of this compound?
Level : Advanced
Methodological Answer :
- Target Selection : Prioritize receptors with known oxadiazole interactions (e.g., cannabinoid receptors CB1/CB2 or enzymes like HDACs) .
- Docking Software : Use AutoDock Vina or Schrödinger Maestro with force fields optimized for ligand flexibility.
- Validation : Cross-validate docking poses with MD simulations (e.g., 100 ns runs in GROMACS) to assess binding stability .
What role does the oxadiazole ring play in the compound’s structure-activity relationship (SAR)?
Level : Advanced
Methodological Answer :
The 1,2,4-oxadiazole moiety enhances metabolic stability and π-π stacking with aromatic residues in target proteins. SAR studies suggest:
- Methyl Substitution : The 3-methyl group on the oxadiazole improves lipophilicity and membrane permeability .
- Propanamide Chain : The amino group enables hydrogen bonding with catalytic residues, critical for enzyme inhibition .
- Analog Screening : Replace the oxadiazole with triazoles or thiadiazoles to assess bioactivity shifts .
How can crystallographic data resolve contradictions in reported biological activities of this compound?
Level : Advanced
Methodological Answer :
Single-crystal X-ray diffraction (SC-XRD) using SHELX programs can:
- Clarify Stereochemistry : Confirm the oxadiazole’s planar conformation and propanamide chain orientation .
- Identify Polymorphs : Different crystal forms may explain variable solubility or activity in assays .
- Validate Docking Models : Overlay crystallographic data with predicted binding poses to refine computational models .
What in vitro assays are suitable for evaluating the compound’s metabolic stability?
Level : Advanced
Methodological Answer :
- Liver Microsome Assays : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH for 60 minutes. Analyze degradation via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorometric assays (e.g., CYP3A4) to identify metabolic liabilities .
- Plasma Stability Tests : Monitor compound integrity in plasma at 37°C over 24 hours .
How can researchers mitigate toxicity risks during early-stage testing of this compound?
Level : Basic
Methodological Answer :
- In Silico Tox Prediction : Use tools like ProTox-II to flag structural alerts (e.g., mutagenic potential of the oxadiazole) .
- In Vitro Cytotoxicity : Screen against HEK293 or HepG2 cells (MTT assay, IC50 determination) .
- hERG Binding Assays : Assess cardiac risk via patch-clamp electrophysiology or radioligand displacement .
What computational methods are recommended for optimizing the compound’s pharmacokinetic profile?
Level : Advanced
Methodological Answer :
- QSAR Modeling : Train models on datasets of oxadiazole derivatives to predict logP, pKa, and bioavailability .
- ADMET Prediction : Use SwissADME or ADMETLab to optimize parameters like BBB permeability and CYP interactions .
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities and guide structural refinements .
How does the compound’s stereoisomerism impact its biological activity?
Level : Advanced
Methodological Answer :
- Chiral Chromatography : Separate enantiomers using Chiralpak columns (e.g., IA or IB) with heptane/ethanol gradients .
- Activity Comparison : Test isolated enantiomers in target-specific assays (e.g., enzyme inhibition) to identify active forms .
- Dynamic Resolution : Use enzymatic resolution (e.g., lipases) to obtain enantiopure batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
